molecular formula C8H13N3O4 B1148422 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid CAS No. 10101-30-1

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

Cat. No. B1148422
CAS RN: 10101-30-1
M. Wt: 215.20652
InChI Key:
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Description

“2-acetamido-3-(1H-imidazol-5-yl)propanoic acid” is a derivative of histidine, a non-essential amino acid that is necessary for the functioning of the human body . It is involved in the synthesis of proteins and enzymes, as well as being an important component of DNA and RNA .

Scientific Research Applications

  • Synthesis of Imidazole Derivatives : Jasiński et al. (2008) explored the synthesis of optically active 1H-imidazole derivatives with a substituted acetate group, which could be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives and 2,3-bis(imidazolyl)propanoate (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

  • Corrosion Inhibition : Srivastava et al. (2017) synthesized novel amino acids-based corrosion inhibitors, including derivatives of 1H-imidazol-3-ium-1-yl acetate, which showed high corrosion inhibition efficiency for mild steel (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

  • Pharmaceutical Applications : Xiong Jing (2011) synthesized enantiomers of 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate, which have potential pharmaceutical applications (Xiong Jing, 2011).

  • Radiochemistry in Medicine : Makris et al. (2012) discussed the synthesis of tricarbonyl complexes with NSO-type chelators, including 2-(carboxymethylthio)-3-(1H-imidazol-4-yl)propanoic acid, for potential use in targeted 99mTc radiopharmaceuticals (Makris, Karagiorgou, Papagiannopoulou, Panagiotopoulou, Raptopoulou, Terzis, Psycharis, Pelecanou, Pirmettis, & Papadopoulos, 2012).

  • Anticancer Activities : Duran and Demirayak (2012) reported on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives with potential anticancer activities (Duran & Demirayak, 2012).

  • Antimicrobial Studies : Khairwar, Mishra, and Singh (2021) synthesized novel fused heterocyclic compounds including 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio) acetamides for antimicrobial studies (Khairwar, Mishra, & Singh, 2021).

properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJOGQFRVVWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901386
Record name NoName_494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

CAS RN

2497-02-1
Record name N-Acetylhistidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Citations

For This Compound
1
Citations
RR Pal, MS Kim, DS Lee - Macromolecular Research, 2005 - Springer
The main objective of this study was to develop and characterize pH-sensitive biodegradable polymeric materials. For pH-sensitivity, we employed three kinds of moieties: 2-amino-3-(…
Number of citations: 4 link.springer.com

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